Fluorescence Microscopy: Confocal microscopy allows visualization of JC-1 distribution within individual cells.
Flow Cytometry: JC-1 fluorescence can be quantified in living cells using flow cytometry.
Mitochondrial Health: JC-1 helps monitor mitochondrial health by assessing ΔΨm. Decreased red/green fluorescence ratio indicates mitochondrial depolarization.
Apoptosis Studies: JC-1 is crucial for apoptosis research, as early apoptosis disrupts active mitochondria.
Drug Screening: Researchers use JC-1 to screen pharmacological agents affecting mitochondrial function.
Tissue Studies: JC-1 can be applied to intact tissues and isolated mitochondria.
Various fields including neuroscience, cancer research, and toxicology.
JC-1’s versatility extends beyond mitochondrial membrane potential assessment.
Neuronal Health: JC-1 reveals changes in ΔΨm associated with neurodegenerative diseases.
Cancer Biomarker: Altered ΔΨm in cancer cells may serve as a diagnostic or prognostic biomarker.
Toxicity Assessment: JC-1 assists in evaluating drug-induced mitochondrial toxicity.
JC-1, chemically known as 5,6-dichloro-2-[3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1,3-diethyl-1H-benzimidazolium monoiodide, is a lipophilic cationic dye widely used as a fluorescent probe for detecting mitochondrial membrane potential. It has a molecular formula of and a molecular weight of approximately 652.23 g/mol . JC-1 is notable for its ability to accumulate in mitochondria in a potential-dependent manner, allowing researchers to differentiate between healthy and apoptotic cells based on their mitochondrial membrane potential .
JC-1 accumulates in mitochondria due to its lipophilic nature. At high mitochondrial membrane potentials, JC-1 monomers self-assemble into J-aggregates. These J-aggregates exhibit red fluorescence emission (~590 nm), whereas JC-1 monomers emit green fluorescence (~529 nm) [, ]. This allows for the measurement of ΔΨm by monitoring the shift in the fluorescence emission spectrum from green to red. A higher red/green fluorescence intensity ratio indicates a higher ΔΨm [].
JC-1 undergoes significant changes in its fluorescence characteristics based on the mitochondrial transmembrane potential. In healthy mitochondria with high membrane potential, JC-1 forms J-aggregates that emit strong red fluorescence (excitation at 488 nm and emission at 595 nm). Conversely, when the mitochondrial membrane potential decreases, JC-1 dissociates into monomers that fluoresce green (excitation at 488 nm and emission at 530 nm) . This property makes JC-1 an effective tool for studying cellular apoptosis and mitochondrial dysfunction.
JC-1 is primarily utilized in research to assess mitochondrial integrity and function. Its ability to indicate changes in mitochondrial membrane potential makes it valuable for studying apoptosis, cellular stress responses, and various disease states . In vitro studies have shown that JC-1 can effectively differentiate between live and dead cells in various cell lines, including 4T1, A549, and HeLa cells . The probe has been cited in numerous studies exploring its role in cancer research and neurodegenerative diseases .
The synthesis of JC-1 involves several steps that typically include the formation of the benzimidazolium core followed by chlorination and iodination reactions. Specific synthetic pathways may vary among laboratories but generally include the following steps:
These synthetic methods require careful control of reaction conditions to achieve high purity and yield.
JC-1 is predominantly used in biological research for:
JC-1 has been shown to interact with various proteins involved in cellular processes. Notably, it interacts with alpha-synuclein, affecting its aggregation properties. Studies indicate that JC-1 can decelerate the aggregation process of alpha-synuclein by extending its lag phase under certain conditions . This interaction highlights JC-1's potential utility beyond mere mitochondrial assessment.
Several compounds share similarities with JC-1 in terms of structure or function. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure Type | Primary Use | Unique Feature |
---|---|---|---|
Rhodamine 123 | Cationic dye | Mitochondrial tracking | More sensitive to low membrane potential |
TMRM | Lipophilic cationic dye | Mitochondrial membrane potential | Less photostable than JC-1 |
MitoTracker Red | Mitochondrial probe | Mitochondrial visualization | Requires different excitation wavelengths |
DiOC6 | Cationic dye | Mitochondrial staining | Can be used for live-cell imaging |
While these compounds may serve similar purposes in studying mitochondria, JC-1's unique ability to provide dual fluorescence based on membrane potential makes it particularly valuable for apoptosis studies .
Irritant;Environmental Hazard